4-(Chloromethyl)biphenyl
Overview
Description
4-(Chloromethyl)biphenyl, also known as 4-phenylbenzyl chloride, is an organic compound with the molecular formula C13H11Cl. It is a derivative of biphenyl, where a chloromethyl group is attached to the fourth position of the biphenyl structure. This compound is a white crystalline solid with a melting point of 70-73°C and a boiling point of approximately 321°C . It is used as an intermediate in the synthesis of various pharmaceuticals, polymers, and dyes .
Mechanism of Action
Target of Action
4-(Chloromethyl)biphenyl, also known as 4-Phenylbenzyl chloride , is a biphenyl derivative that has a wide range of applications in medicine, polymer liquid crystal, and dyestuff . It is known to induce a class of alkaline-stable DNA damage in human cells . This suggests that the primary target of this compound is the DNA within human cells.
Mode of Action
The compound interacts with its target, the DNA, by inducing a class of alkaline-stable DNA damage . This damage, similar to UV-induced pyrimidine dimers, undergoes repair at a slow rate by an excision-repair pathway . This pathway can be inhibited by cytosine arabinoside (araC) .
Biochemical Pathways
The biochemical pathway affected by this compound is the DNA repair pathway. Specifically, it affects the excision-repair pathway . The compound’s interaction with DNA results in damage that is repaired at a slow rate by this pathway
Pharmacokinetics
Given its chemical structure and properties , it can be inferred that its absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that could undergo metabolic transformations.
Result of Action
The result of this compound’s action is the induction of DNA damage in human cells
Biochemical Analysis
Biochemical Properties
It is known that biphenyl derivatives can interact with various enzymes and proteins
Cellular Effects
4-(Chloromethyl)biphenyl has been found to induce a class of alkaline-stable DNA damage in human cells . This damage, similar to UV-induced pyrimidine dimers, undergoes repair at a slow rate by an excision-repair pathway
Molecular Mechanism
It is known to induce DNA damage, which suggests that it may interact with DNA and possibly other biomolecules at the molecular level
Metabolic Pathways
It is known that biphenyl derivatives can be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)biphenyl can be synthesized through several methods. One common method involves the reaction of 4-bromobenzyl chloride with phenylboronic acid in the presence of a palladium catalyst . Another method involves the chloromethylation of biphenyl using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .
Industrial Production Methods: In industrial settings, this compound is often produced through the chloromethylation of biphenyl. This process involves the reaction of biphenyl with paraformaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction is typically carried out at a temperature of 25-35°C for 22-26 hours . The product is then purified through recrystallization using solvents such as toluene .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 4-biphenylcarboxylic acid.
Reduction Reactions: Reduction of the chloromethyl group can yield 4-methylbiphenyl.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Derivatives like 4-(aminomethyl)biphenyl or 4-(hydroxymethyl)biphenyl.
Oxidation: 4-biphenylcarboxylic acid.
Reduction: 4-methylbiphenyl.
Scientific Research Applications
4-(Chloromethyl)biphenyl has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methylbiphenyl: Similar structure but with a methyl group instead of a chloromethyl group.
4-Biphenylcarboxylic Acid: An oxidized form of 4-(Chloromethyl)biphenyl.
4-(Hydroxymethyl)biphenyl: A derivative formed through substitution of the chloromethyl group with a hydroxyl group.
Uniqueness: this compound is unique due to its chloromethyl group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
1-(chloromethyl)-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQZCRVEEQKNMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075190 | |
Record name | 1,1'-Biphenyl, 4-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1667-11-4 | |
Record name | 4-Phenylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1667-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloromethylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Chloromethyl)biphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-Biphenyl, 4-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROMETHYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F1186UU0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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